Cas no 22353-34-0 (3-Amino-5-chloropyridine)

3-Amino-5-chloropyridine structure
3-Amino-5-chloropyridine structure
Product Name:3-Amino-5-chloropyridine
CAS No:22353-34-0
MF:C5H5ClN2
MW:128.559599637985
MDL:MFCD03701386
CID:52050
PubChem ID:818257
Update Time:2025-07-28

3-Amino-5-chloropyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Chloropyridin-3-amine
    • 1-BUTYLISOQUINOLIN-3-AMINE
    • 1-BUTYL-ISOQUINOLIN-3-YLAMINE
    • 5-CHLORO-3-PYRIDINAMINE
    • 5-CHLORO-PYRIDIN-3-YLAMINE
    • 3-AMINO-5-CHLOROPYRIDINE
    • 3-Pyridinamine,5-chloro-(9CI)
    • 4-Amino-2-chloropyridine
    • 3-Amino-5-chlor-pyridin
    • 3-Chlor-5-amino-pyridin
    • 5-chloro-3-pyridylamine
    • 3-PYRIDINAMINE, 5-CHLORO-
    • 5-Chloro-3-pyridinamine, AldrichCPR
    • 5-chloropyridine-3-amine
    • 3-Pyridinamine,5-chloro-
    • 5-Chloro-3-pyridinylamine
    • 5-chloranylpyridin-3-amine
    • 3-amino-5-chloro-pyridine
    • (5-Chloropyridin-3-yl)amine
    • BCP11400
    • STL227626
    • SBB069846
    • 3-Amino-5-chloropyridine
    • MDL: MFCD03701386
    • Inchi: 1S/C5H5ClN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2
    • InChI Key: ZHMASVAJFJFFLS-UHFFFAOYSA-N
    • SMILES: ClC1=CN=CC(=C1)N

Computed Properties

  • Exact Mass: 128.01400
  • Monoisotopic Mass: 128.014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.9

Experimental Properties

  • Density: 1.326
  • Melting Point: 78.0 to 82.0 deg-C
  • Boiling Point: 275.8℃ at 760 mmHg
  • Flash Point: 120.6℃
  • PSA: 38.91000
  • LogP: 1.89840

3-Amino-5-chloropyridine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xn

3-Amino-5-chloropyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Amino-5-chloropyridine Suppliers

Amadis Chemical Company Limited
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(CAS:22353-34-0)3-Amino-5-chloropyridine
Order Number:A816138
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:05
Price ($):478.0
Email:sales@amadischem.com

Additional information on 3-Amino-5-chloropyridine

Introduction to 3-Amino-5-chloropyridine (CAS No. 22353-34-0) and Its Emerging Applications in Chemical Biology and Drug Discovery

3-Amino-5-chloropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 22353-34-0, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its pyridine core substituted with an amino group at the 3-position and a chlorine atom at the 5-position, exhibits versatile reactivity that makes it a valuable intermediate in the synthesis of various biologically active molecules.

The structural features of 3-amino-5-chloropyridine contribute to its utility in medicinal chemistry, particularly in the development of small-molecule inhibitors and probes. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups on the pyridine ring creates a unique electronic environment, enabling diverse functionalization strategies. This characteristic has been exploited in the design of novel compounds targeting a range of therapeutic areas, including oncology, immunology, and neurology.

In recent years, 3-amino-5-chloropyridine has been incorporated into the synthesis of kinase inhibitors, which are critical in cancer therapy. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with tumorigenesis. By leveraging the scaffold of 3-amino-5-chloropyridine, researchers have developed potent inhibitors that selectively modulate kinase activity. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overexpressed in many solid tumors. The chlorine atom at the 5-position facilitates further derivatization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of additional pharmacophores that enhance binding affinity and selectivity.

Moreover, 3-amino-5-chloropyridine has found applications in the development of immunomodulatory agents. The immune system plays a crucial role in maintaining homeostasis and combating pathogens, and its dysregulation is implicated in autoimmune diseases and chronic inflammation. Researchers have harnessed the structural versatility of 3-amino-5-chloropyridine to design molecules that interact with immune receptors or modulate intracellular signaling cascades. Notably, some derivatives have demonstrated inhibitory effects on Janus kinases (JAKs), which are involved in inflammatory responses. These findings highlight the potential of 3-amino-5-chloropyridine as a lead compound for developing treatments against inflammatory disorders.

Another emerging area where 3-amino-5-chloropyridine is making an impact is in neurodegenerative disease research. Neurological disorders such as Alzheimer's disease and Parkinson's disease are characterized by protein misfolding and aggregation. Small molecules that can interfere with these pathological processes are being actively pursued. Compounds derived from 3-amino-5-chloropyridine have shown neuroprotective properties in vitro and in vivo by inhibiting enzymes involved in protein aggregation or modulating synaptic transmission. The ability to fine-tune the electronic properties of the pyridine ring through substitution at the 3- and 5-positions allows for the optimization of bioactivity against neurological targets.

The synthetic utility of 3-amino-5-chloropyridine extends beyond its direct biological applications. It serves as a versatile building block for constructing more complex scaffolds through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations enable the introduction of aryl, heteroaryl, or alkyl groups at various positions on the pyridine ring, expanding the chemical space available for drug discovery. Additionally, the amino group can be further functionalized into amides, ureas, or sulfonamides, providing additional handles for medicinal chemistry optimization.

Recent advances in computational chemistry have further enhanced the use of 3-amino-5-chloropyridine as a starting point for drug design. Machine learning models trained on large datasets of bioactive compounds have demonstrated predictive power in identifying novel derivatives with enhanced potency and selectivity. By integrating structural features such as molecular descriptors derived from 3-amino-5-chloropyridine into these models, researchers can accelerate virtual screening processes and prioritize candidates for experimental validation.

The versatility of 3-amino-5-chloropyridine also makes it a valuable tool in probe development for biochemical assays. Probes are essential tools for dissecting biological pathways and understanding disease mechanisms at a molecular level. Derivatives of this compound have been used to develop fluorescent or photoactivatable probes that selectively label specific proteins or enzymes involved in cellular processes. Such probes facilitate high-throughput screening campaigns aimed at identifying modulators of these targets.

In conclusion, 3-amino-5-chloropyridine (CAS No. 22353-34-0) is a multifaceted compound with broad applications across chemical biology and drug discovery. Its unique structural features enable diverse functionalization strategies, making it an indispensable intermediate for synthesizing biologically active molecules targeting various therapeutic areas. The ongoing research into derivatives of this compound underscores its importance as a scaffold for developing innovative treatments against human diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22353-34-0)3-Amino-5-chloropyridine
A816138
Purity:99%
Quantity:100g
Price ($):478.0
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